methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate hydrochloride methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416235-92-0
VCID: VC5835276
InChI: InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10(13)8-14-7-6-9-4-2-3-5-11(9)14;/h2-5,10H,6-8,13H2,1H3;1H
SMILES: COC(=O)C(CN1CCC2=CC=CC=C21)N.Cl
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73

methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate hydrochloride

CAS No.: 2416235-92-0

Cat. No.: VC5835276

Molecular Formula: C12H17ClN2O2

Molecular Weight: 256.73

* For research use only. Not for human or veterinary use.

methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate hydrochloride - 2416235-92-0

Specification

CAS No. 2416235-92-0
Molecular Formula C12H17ClN2O2
Molecular Weight 256.73
IUPAC Name methyl 2-amino-3-(2,3-dihydroindol-1-yl)propanoate;hydrochloride
Standard InChI InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10(13)8-14-7-6-9-4-2-3-5-11(9)14;/h2-5,10H,6-8,13H2,1H3;1H
Standard InChI Key XAYXMZVZIRZYEO-UHFFFAOYSA-N
SMILES COC(=O)C(CN1CCC2=CC=CC=C21)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features three key components:

  • Dihydroindole Ring: A partially saturated indole system (2,3-dihydro-1H-indole) reduces aromaticity compared to fully unsaturated indoles, potentially altering electronic properties and binding interactions.

  • Amino-Propanoate Backbone: The 2-amino-3-substituted propanoate configuration introduces both basic (amino) and acidic (ester) functionalities, enabling salt formation and solubility modulation .

  • Methyl Ester Group: The terminal methyl ester (COOCH3\text{COOCH}_3) enhances lipophilicity, which may influence membrane permeability and metabolic stability.

The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo studies. The SMILES notation (COC(=O)C(N)CN1CCc2ccccc21.Cl\text{COC(=O)C(N)CN1CCc2ccccc21.Cl}) clarifies atom connectivity, highlighting the dihydroindole’s bicyclic system and the ester-amino linkage .

Table 1: Key Structural and Physical Properties

PropertyValueSource
CAS No.2416235-92-0
Molecular FormulaC12H17ClN2O2\text{C}_{12}\text{H}_{17}\text{ClN}_2\text{O}_2
Molecular Weight256.73 g/mol
SMILESCOC(=O)C(N)CN1CCc2ccccc21.Cl

Synthesis and Preparation

Synthetic Pathways

The synthesis of methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate hydrochloride likely involves multi-step organic transformations:

  • Dihydroindole Formation: Reduction of indole or its derivatives using catalytic hydrogenation or borohydride reagents generates the 2,3-dihydro-1H-indole core.

  • Amino-Ester Introduction: Michael addition or nucleophilic substitution reactions may attach the amino-propanoate chain to the dihydroindole nitrogen.

  • Esterification: Methanol under acidic conditions or methyl chlorocarbonate converts carboxylic acid intermediates to methyl esters.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and stability.

Analytical Characterization

While experimental data (e.g., NMR, HPLC) are unavailable in public sources, computational tools predict key properties:

  • Collision Cross Section (CCS): Predicted CCS values for adducts (e.g., [M+H]+ = 142.9 Ų) suggest moderate molecular size, relevant for mass spectrometry identification .

  • LogP: Estimated lipophilicity (LogP ≈ 1.5–2.0) aligns with compounds exhibiting balanced solubility and permeability.

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Screens: Testing against neurotransmitter receptors (e.g., 5-HT, dopamine) and enzymes (e.g., monoamine oxidases) could reveal biological targets .

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity is essential for therapeutic potential evaluation.

  • Stereochemical Analysis: Resolution of enantiomers (if present) may uncover differential bioactivities, as seen in tryptophan derivatives .

Synthetic Optimization

  • Green Chemistry Approaches: Catalytic asymmetric synthesis or flow chemistry could improve yield and sustainability.

  • Prodrug Design: Replacing the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) might enhance bioavailability .

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